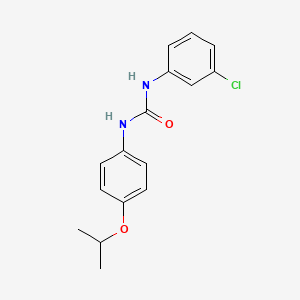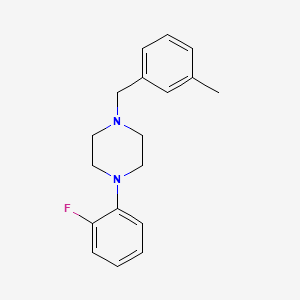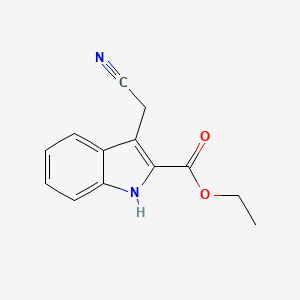
N-(3-chlorophenyl)-N'-(4-isopropoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Urea derivatives are typically synthesized through the reaction of an isocyanate with an amine. For instance, derivatives similar to N-(3-chlorophenyl)-N'-(4-isopropoxyphenyl)urea have been synthesized using chlorophenyl isocyanate and substituted anilines in one-pot reactions, indicating the versatility and efficiency of this synthetic approach (Liu He-qin, 2010); (Yan Feng-mei, Liu He-qin, 2009).
Molecular Structure Analysis
The molecular structure of urea derivatives, including N-(3-chlorophenyl)-N'-(4-isopropoxyphenyl)urea, is characterized by the central urea linkage. Structural analyses using techniques such as NMR and IR spectroscopy provide insights into the arrangement of the substituents and the overall geometry of the molecule. For example, studies have characterized the structures of related compounds through elemental analysis and spectroscopy, highlighting the importance of these techniques in understanding urea derivatives' molecular structures (Xue Si-jia, 2009).
Chemical Reactions and Properties
Urea derivatives can undergo a variety of chemical reactions, leveraging the reactivity of the urea linkage and the substituents. For instance, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea has been used as a chlorinating agent in the N-chlorination of various compounds, demonstrating the chemical versatility of urea derivatives (M. Sathe, H. N. Karade, M. P. Kaushik, 2007).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(4-propan-2-yloxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11(2)21-15-8-6-13(7-9-15)18-16(20)19-14-5-3-4-12(17)10-14/h3-11H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQBAKXKQSVUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[1-(4-chlorobenzyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5661116.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5661121.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5661124.png)


![N-[1-methyl-2-(1-phenyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5661137.png)

![N-[4-(aminosulfonyl)benzyl]-2-furamide](/img/structure/B5661146.png)


![5'-[(2,2-dimethylpropanoyl)amino]-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B5661180.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5661182.png)